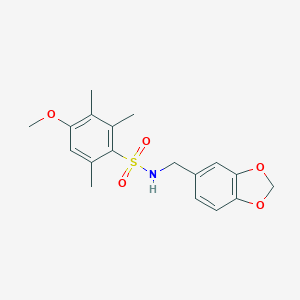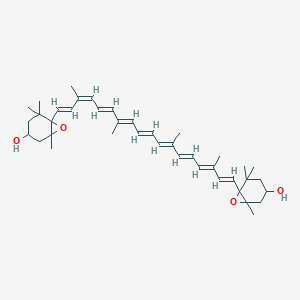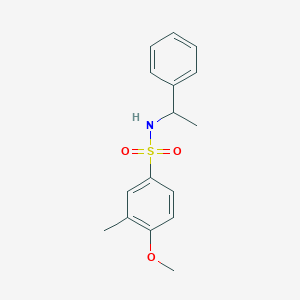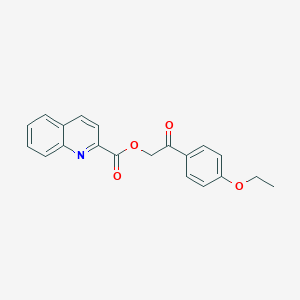
N,N-dibutyl-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dibutyl-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)acetamide is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique chemical structure, which makes it an interesting target for researchers to study.
Wirkmechanismus
The mechanism of action of N,N-dibutyl-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)acetamide is not well understood. However, researchers have proposed that the compound may work by inhibiting specific enzymes or proteins in the body. This inhibition may lead to a decrease in the activity of certain pathways that are involved in disease progression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well studied. However, researchers have reported that the compound may have anti-inflammatory and antibacterial properties. Additionally, the compound may have the potential to induce apoptosis (programmed cell death) in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N,N-dibutyl-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)acetamide for lab experiments is its unique chemical structure, which makes it an interesting target for researchers to study. Additionally, the compound's potential applications in various fields make it a valuable tool for researchers. However, one of the main limitations of the compound is its limited availability, which may make it difficult for researchers to obtain.
Zukünftige Richtungen
There are several future directions for research on N,N-dibutyl-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)acetamide. One of the most significant directions is the study of the compound's potential as a drug candidate for the treatment of various diseases. Additionally, researchers may study the compound's mechanism of action and its biochemical and physiological effects. Furthermore, researchers may explore the synthesis of analogs of the compound to improve its potency and selectivity. Overall, this compound is an interesting compound with significant potential for scientific research.
Synthesemethoden
The synthesis of N,N-dibutyl-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)acetamide is a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 2,5-dihydro-1H-tetrazol-5-thiol with ethyl chloroacetate in the presence of a base to form 2-ethylthio-5-oxo-1H-tetrazole-1-acetic acid ethyl ester. The second step involves the reaction of the ethyl ester with butylamine in the presence of a base to form N-butyl-2-ethylthio-5-oxo-1H-tetrazole-1-acetamide. The final step involves the reaction of the N-butyl compound with thionyl chloride in the presence of a base to form this compound.
Wissenschaftliche Forschungsanwendungen
N,N-dibutyl-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)acetamide has potential applications in various scientific fields. One of the most significant applications of this compound is in the field of medicinal chemistry. Researchers have studied the compound's potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and bacterial infections. The compound's unique chemical structure makes it an interesting target for drug development, as it has the potential to interact with specific molecular targets in the body.
Eigenschaften
CAS-Nummer |
168612-06-4 |
|---|---|
Molekularformel |
C11H21N5OS |
Molekulargewicht |
271.39 g/mol |
IUPAC-Name |
N-butyl-2-(2-butyl-5-sulfanylidenetetrazol-1-yl)acetamide |
InChI |
InChI=1S/C11H21N5OS/c1-3-5-7-12-10(17)9-15-11(18)13-14-16(15)8-6-4-2/h3-9H2,1-2H3,(H,12,17) |
InChI-Schlüssel |
WUZXYLARULJIJQ-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)CN1C(=S)N=NN1CCCC |
Kanonische SMILES |
CCCCNC(=O)CN1C(=S)N=NN1CCCC |
Andere CAS-Nummern |
168612-06-4 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2R,3S,4E,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-(fluoromethylidene)-3-hydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B223388.png)
![1-[(3,4-dimethylphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B223399.png)
![4-[(5-Tert-butyl-2-ethoxyphenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B223408.png)
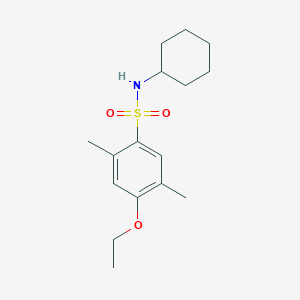
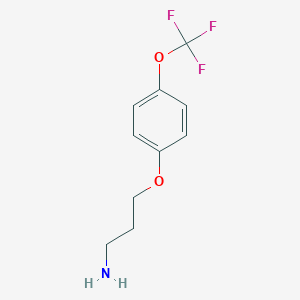

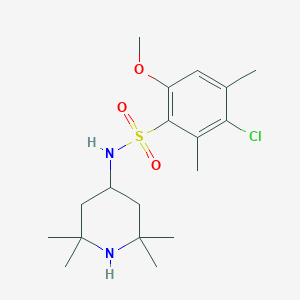
![N,3-dimethyl-N-[(2R)-4-(4-methylpiperidin-1-yl)butan-2-yl]benzenesulfonamide](/img/structure/B223486.png)
![1-[(2,4-Dichloro-3-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B223490.png)
